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Compound of Interest

Compound Name: Ethyl trans-4-bromocinnamate

Cat. No.: B1149259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

Ethyl trans-4-bromocinnamate, a compound of interest in organic synthesis and

pharmaceutical research. The following sections detail the methodologies for acquiring and

interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data, presented in a structured format for clarity and comparative analysis.

Spectroscopic Data Summary
The key spectroscopic data for Ethyl trans-4-bromocinnamate are summarized in the tables

below. These values are compiled from various spectral databases and literature sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl trans-4-bromocinnamate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.63 d 16.0 1H H-α

7.52 d 8.5 2H H-2', H-6'

7.40 d 8.5 2H H-3', H-5'

6.44 d 16.0 1H H-β

4.25 q 7.1 2H -OCH₂CH₃

1.33 t 7.1 3H -OCH₂CH₃

Note: Assignments are based on typical chemical shifts and coupling constants for similar

structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Ethyl trans-4-bromocinnamate

Chemical Shift (δ) ppm Assignment

166.5 C=O

143.1 C-α

133.5 C-4'

132.2 C-2', C-6'

129.5 C-3', C-5'

123.6 C-1'

118.9 C-β

60.7 -OCH₂CH₃

14.3 -OCH₂CH₃
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Note: Assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Ethyl trans-4-bromocinnamate

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium C-H stretch (aromatic)

~2980 Medium C-H stretch (aliphatic)

~1715 Strong
C=O stretch (α,β-unsaturated

ester)

~1635 Medium C=C stretch (alkene)

~1590, 1485 Medium C=C stretch (aromatic)

~1270, 1170 Strong C-O stretch (ester)

~1070 Strong C-Br stretch

~980 Strong =C-H bend (trans alkene)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Ethyl trans-4-bromocinnamate

m/z Relative Intensity (%) Assignment

254/256 ~95/95
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br isotopes)

209/211 100/100 [M - OCH₂CH₃]⁺

181/183 ~40/40 [M - COOCH₂CH₃]⁺

102 ~70 [C₈H₆]⁺

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with

approximately equal intensities.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of Ethyl
trans-4-bromocinnamate.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl trans-4-bromocinnamate in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or

500 MHz).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1149259?utm_src=pdf-body
https://www.benchchem.com/product/b1149259?utm_src=pdf-body
https://www.benchchem.com/product/b1149259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Ethyl trans-4-bromocinnamate.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of the liquid sample directly onto the ATR crystal.

Ensure the crystal surface is completely covered.

Sample Preparation (Neat/Thin Film):

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the prepared sample in the spectrometer's sample holder.
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Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule (e.g., C=O, C=C, C-O, C-Br).

Compare the observed frequencies with standard IR correlation charts.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Ethyl trans-4-
bromocinnamate.

Methodology:

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The sample is vaporized and separated on a capillary column (e.g., a non-polar or

medium-polarity column).

The separated components elute from the column and enter the mass spectrometer.

Instrumentation: Use a mass spectrometer, commonly a quadrupole or time-of-flight (TOF)

analyzer, coupled with a gas chromatograph.

Ionization:

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis:
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Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Data Analysis:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Note the

characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Analyze the fragmentation pattern to identify characteristic fragment ions. This provides

structural information about the molecule.

Compare the obtained mass spectrum with spectral libraries for confirmation.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Ethyl trans-4-bromocinnamate.
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Caption: General workflow for spectroscopic data analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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